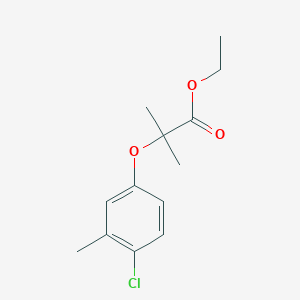
ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
説明
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate, also known as MCPA ethyl ester, is a widely used herbicide that is commonly used to control broadleaf weeds in agricultural fields and residential areas. It is a colorless to yellowish liquid that is soluble in water and organic solvents. The compound is known for its effectiveness in controlling weeds and its low toxicity to humans and animals.
科学的研究の応用
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in numerous scientific research studies to investigate its efficacy in controlling weeds and its impact on non-target organisms. The compound has also been studied for its potential use in the development of new herbicides and pesticides. In addition, ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester has been investigated for its potential use in the treatment of certain diseases, such as cancer.
作用機序
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester works by inhibiting the growth of broadleaf weeds. The compound is absorbed by the leaves of the plant and translocated throughout the plant, where it interferes with the plant's ability to synthesize certain amino acids. This leads to the death of the plant within a few days of application. ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester is selective in its action, meaning that it only affects broadleaf weeds and does not harm grasses or other non-target organisms.
Biochemical and Physiological Effects:
ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester has been shown to have low toxicity to humans and animals. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes. Ingestion of the compound can cause nausea, vomiting, and diarrhea. The compound is rapidly metabolized and excreted from the body, and there is no evidence of long-term toxicity or carcinogenicity.
実験室実験の利点と制限
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester is a widely used herbicide that is readily available and relatively inexpensive. It is easy to handle and has a long shelf life. The compound is also highly effective in controlling broadleaf weeds, making it a valuable tool for agricultural and residential weed control. However, ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester has some limitations for lab experiments. It can be difficult to control the concentration and application of the compound in the lab, which can lead to variability in the results. In addition, the compound can be toxic to some non-target organisms, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester. One area of research is the development of new herbicides and pesticides based on the structure of ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester. Researchers are also investigating the potential use of the compound in the treatment of certain diseases, such as cancer. In addition, there is a growing interest in the environmental impact of ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester and other herbicides, and researchers are studying the long-term effects of these compounds on the ecosystem. Finally, there is a need for further research on the use of ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester in lab experiments, including the development of new methods for controlling the concentration and application of the compound.
特性
IUPAC Name |
ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-10-6-7-11(14)9(2)8-10/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJLQOLZWJZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492763 | |
| Record name | Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | |
CAS RN |
62402-47-5 | |
| Record name | Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)
![4-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3484205.png)
![ethyl (2,6-dichloro-4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3484208.png)
![N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine](/img/structure/B3484211.png)
![N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3484219.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-8-iodo-4-methyl-2H-chromen-2-one](/img/structure/B3484243.png)
![4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)](/img/structure/B3484249.png)


![2-(acetylamino)-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3484280.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3484284.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3484290.png)